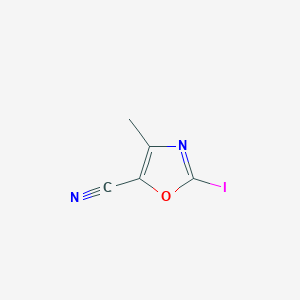

2-Iodo-4-methyloxazole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3IN2O |

|---|---|

Molecular Weight |

233.99 g/mol |

IUPAC Name |

2-iodo-4-methyl-1,3-oxazole-5-carbonitrile |

InChI |

InChI=1S/C5H3IN2O/c1-3-4(2-7)9-5(6)8-3/h1H3 |

InChI Key |

BZYKTLBHVZKZBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)I)C#N |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 2 Iodo 4 Methyloxazole 5 Carbonitrile

Retrosynthetic Analysis and Key Disconnection Strategies for the 2-Iodo-4-methyloxazole-5-carbonitrile Scaffold

Retrosynthetic analysis of this compound reveals several plausible disconnection strategies. The most common approaches for oxazole (B20620) synthesis involve constructing the ring from acyclic precursors.

Strategy A: Disconnection of the Oxazole Ring

A primary disconnection across the C2-N3 and C4-C5 bonds points towards precursors for a Robinson-Gabriel or related type of synthesis. This would involve a precursor like an α-acylamino ketone. For the target molecule, this translates to disconnecting the iodo- and carbonitrile-bearing fragments, leading back to a functionalized amino ketone and a source for the C2-iodo group.

Strategy B: Late-Stage Functionalization

An alternative strategy involves the initial synthesis of a simpler oxazole core, such as 4-methyloxazole, followed by the sequential introduction of the iodo and carbonitrile groups. Oxazoles can be deprotonated at the C2 position, which would allow for subsequent iodination. caltech.eduresearchgate.net The introduction of the carbonitrile group at C5 could be achieved through electrophilic substitution, although this often requires activating groups, or more reliably via directed metalation at the C5 position. researchgate.netorganic-chemistry.org

Strategy C: Convergent Assembly

A convergent approach would involve building the ring with the substituents already in place or in the form of precursors. For instance, a [2+2+1] annulation could bring together a terminal alkyne, a nitrile, and an oxygen source to construct the ring system in a highly convergent manner. ijpsonline.com

These strategies form the basis for the various synthetic methodologies discussed in the subsequent sections.

De Novo Oxazole Ring Construction Approaches

The formation of the core oxazole ring can be accomplished through a variety of powerful chemical transformations. These methods offer pathways to differently substituted oxazoles by varying the acyclic precursors.

Cycloaddition reactions provide an efficient means of constructing the five-membered oxazole ring. While oxazoles can act as dienes in [4+2] Diels-Alder reactions to form pyridines, their synthesis often relies on [3+2] or [2+2+1] cycloaddition pathways. caltech.eduresearchgate.net

One of the most prominent [3+2] cycloaddition methods is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a C2-N synthon. acs.orgnih.gov This reaction typically involves the condensation of TosMIC with an aldehyde under basic conditions to yield a 5-substituted oxazole. acs.org To construct a precursor for the target molecule, a suitably protected α-ketonitrile could potentially serve as the aldehyde equivalent, directly installing the C5-carbonitrile moiety.

More recent developments include copper-catalyzed [3+2] annulation/olefination cascades between iodonium-phosphonium hybrid ylides and amides, which offer a regioselective route to substituted oxazoles. researchgate.net Another approach is the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, often catalyzed by gold. ijpsonline.com This method is particularly attractive as it could potentially construct the 2,4,5-substituted ring in a single step from simple, readily available precursors.

A highly regioselective protocol for the synthesis of polysubstituted oxazoles has been developed using α-oxoketene dithioacetals or β-(methylthio)enones as versatile precursors. This strategy allows for the synthesis of either 4-acyloxazoles or 5-acyloxazoles with complementary regioselectivity.

In one approach, the β-(methylthio)enone precursors are first brominated with N-bromosuccinimide to yield α-bromo-β-(methylthio)enones. These intermediates then undergo a copper-catalyzed annulation with primary amides, leading to the formation of 2,4,5-trisubstituted oxazoles. This proceeds through the concomitant formation of the C4–N and C5–O bonds.

A second, complementary strategy involves the base-induced conjugate addition of a primary amide to the α-oxoketene dithioacetal, which furnishes a β-aroylenamide intermediate. This intermediate then undergoes an iodine-catalyzed intramolecular oxidative C–H functionalization to form the C-O bond, yielding the regioisomeric 5-acyloxazole. This latter approach is particularly relevant for the target molecule, as it would place a functional group handle (an acyl group) at the C-5 position, which could subsequently be converted to the required carbonitrile.

Transition metal catalysis is a cornerstone of modern heterocyclic synthesis, providing mild and efficient pathways to complex oxazole structures.

Copper-Catalyzed Cyclizations: Copper catalysis is widely employed for oxazole synthesis. Methods include the tandem oxidative cyclization of readily available starting materials under mild conditions. ijpsonline.com One notable example is the coupling of α-diazoketones with amides, catalyzed by copper(II) triflate [Cu(OTf)2], to produce 2,4-disubstituted oxazoles. Furthermore, copper-catalyzed annulation reactions, such as those involving 1,2-dibromoolefins and primary amides, have been developed, although they can sometimes lead to mixtures of regioisomers.

Palladium-Catalyzed Cyclizations: Palladium catalysts are effective in reactions that proceed through a cross-coupling step followed by an in-situ cyclization. For example, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can furnish 2,5-disubstituted oxazoles. ijpsonline.com Additionally, bimetallic systems, such as the Pd-catalyzed/Cu-mediated cascade oxidative cyclization of propargyl esters and benzylamines, have been developed to afford trisubstituted oxazoles with high regioselectivity.

| Catalyst System | Starting Materials | Product Type | Reference |

| Cu(II) Triflate | α-Diazoketone, Amide | 2,4-Disubstituted Oxazole | |

| CuI / PPh3 | 5-Aryloxazole, Aryl Iodide | 2,5-Diaryloxazole | researchgate.net |

| Pd₂(dba)₃ / TFP | N-Propargylamide, Aryl Iodide | 2,5-Disubstituted Oxazole | ijpsonline.com |

| Pd(OAc)₂ / Cu(OAc)₂ | Propargyl Ester, Benzylamine | Trisubstituted Oxazole |

Oxidative cyclizations are a powerful class of reactions that form the oxazole ring with a concurrent oxidation step. These reactions can be promoted by metal catalysts or metal-free reagents.

A novel bimetallic Pd-catalyzed/Cu-mediated oxidative cyclization has been developed that proceeds through a cascade formation of C–N and C–O bonds. In this process, four hydrogen atoms are removed, and water serves as the oxygen atom source, demonstrating high atom economy. Copper(II)-catalyzed oxidative cyclization of enamides is another effective method that proceeds via vinylic C-H bond functionalization at room temperature. ijpsonline.com

Metal-free conditions have also been established. A practical synthesis of 2,5-disubstituted oxazoles can be achieved via an iodine-catalyzed tandem oxidative cyclization. Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), can also mediate the intramolecular cyclization of enamides to form the oxazole ring. ijpsonline.com In recent years, visible-light photocatalysis has emerged as a sustainable approach, enabling the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature. ijpsonline.com

| Reagent/Catalyst | Substrates | Key Transformation | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | Propargyl Ester, Benzylamine | Bimetallic Cascade Oxidative Cyclization | |

| I₂ / TBHP | β-Acylamino Ketone | Iodine-Catalyzed Dehydrogenation & C-O Formation | acs.org |

| PIDA | Enamide | Hypervalent Iodine-Mediated Cyclization | ijpsonline.com |

| [Ru(bpy)₃]Cl₂ / Visible Light | α-Bromoketone, Benzylamine | Photocatalytic Oxidative Cyclization | ijpsonline.com |

Strategic Introduction of the Carbonitrile Moiety at the C-5 Position

The introduction of the carbonitrile group at the C-5 position is a critical transformation for the synthesis of the target molecule. This can be achieved either by functionalizing a pre-formed oxazole ring or by incorporating the nitrile group during the ring-forming step.

Functionalization of a Pre-formed Oxazole: Direct electrophilic cyanation at C-5 is challenging as electrophilic substitution on the oxazole ring generally requires activating substituents. researchgate.net A more robust method involves site-selective metalation. Deprotonation of the oxazole ring can be directed to specific positions. While the C-2 position is the most acidic, selective metalation at C-5 has been achieved, followed by trapping the resulting organometallic species with an electrophilic cyanating agent (e.g., cyanogen (B1215507) bromide or N-cyanobenzensulfonamide). researchgate.netorganic-chemistry.org

Incorporation during Ring Synthesis: Several de novo synthesis strategies allow for the direct incorporation of the C-5 carbonitrile.

Van Leusen Synthesis: As previously mentioned, this method is ideal for creating 5-substituted oxazoles. acs.org Starting with an appropriate aldehyde precursor that already contains the nitrile functionality or a group that can be easily converted to a nitrile (such as an ester or amide) would be a direct route.

From α-amino nitriles: Classical methods like the Robinson-Gabriel synthesis can be adapted. Using a precursor such as an α-acylamino-α-cyano ketone would directly lead to the desired 5-cyanooxazole framework upon cyclodehydration.

Cyclization of Functionalized Precursors: Annulation strategies using precursors that already contain the cyano group are highly effective. The chemistry of α-diazoketones, -esters, and -nitriles has been leveraged to convert these functionalized acyclic moieties into oxazoles.

Regioselective Iodination at the C-2 Position of the Oxazole Ring

Achieving regioselective iodination at the C-2 position is arguably the most critical challenge in the synthesis of the target molecule. The inherent electronic properties of the oxazole ring dictate its reactivity towards electrophiles and organometallic reagents. wikipedia.org

Direct electrophilic aromatic substitution on the oxazole ring typically occurs at the C-5 position, which is the most electron-rich. wikipedia.org However, if the C-5 position is already substituted, as in 4-methyl-5-cyanooxazole, electrophilic attack may be directed to other positions. N-Iodosuccinimide (NIS) is a common electrophilic iodinating agent. researchgate.net Its reactivity can be enhanced by the addition of an acid catalyst. researchgate.netorganic-chemistry.org

For the substrate 4-methyl-5-cyanooxazole, direct iodination with NIS would likely face challenges in achieving C-2 selectivity. The directing effects of the C-4 methyl (activating) and C-5 carbonitrile (deactivating) groups would influence the outcome. Literature suggests that electrophilic iodination of oxazoles often results in low yields or favors substitution at positions other than C-2. researchgate.net

A more reliable and regioselective method for introducing iodine at the C-2 position is through a metalation-iodination sequence. The C-2 proton of the oxazole ring is the most acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), to form a 2-lithiooxazole intermediate. researchgate.net This highly reactive organometallic species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford the 2-iodooxazole (B2367723) with high regioselectivity.

Alternatively, if a 2-bromo or 2-chlorooxazole (B1317313) precursor is available, a metal-halogen exchange reaction can be employed. frontiersin.orgnih.gov This typically involves reacting the 2-halooxazole with an organolithium reagent to generate the 2-lithiooxazole, which is then iodinated as described above. Another powerful method is the copper-catalyzed Finkelstein-type reaction, which allows for the direct conversion of an aryl bromide or chloride to an aryl iodide using a source of iodide ions (e.g., NaI or KI). organic-chemistry.org This method is known for its mild conditions and broad functional group tolerance. organic-chemistry.org

The choice of iodination method has a profound impact on the regiochemical outcome. The different approaches are summarized below.

Table 2: Regioselectivity of Oxazole Iodination Methods

| Method | Reagents | Typical Target Position | Mechanism | Key Considerations |

| Direct Electrophilic Iodination | NIS, I₂/acid | C-5 (most common), C-4 | Electrophilic Aromatic Substitution | Governed by electronic effects of existing substituents. C-2 is the least reactive site. researchgate.net |

| Metalation-Iodination | 1. n-BuLi2. I₂ | C-2 | Deprotonation at most acidic site followed by electrophilic quench | Highly regioselective for the C-2 position due to its enhanced acidity. researchgate.net |

| Metal-Halogen Exchange | 1. n-BuLi (from 2-Br)2. I₂ | C-2 | Halogen-metal exchange followed by electrophilic quench | Requires a 2-halooxazole precursor. |

| Copper-Catalyzed Halogen Exchange | CuI, NaI, ligand | C-2 (from 2-Br/Cl) | Catalytic cycle (e.g., oxidative addition/reductive elimination) | Mild conditions, good for converting existing C-2 halides to iodides. organic-chemistry.org |

This table compares the primary methods for introducing an iodine atom onto an oxazole ring.

For the synthesis of this compound, the metalation-iodination of 4-methyl-5-cyanooxazole is the most predictable and efficient strategy for ensuring the correct regiochemistry.

Stereocontrolled Introduction of the Methyl Group at the C-4 Position

In the context of an aromatic heterocyclic ring like oxazole, the term "stereocontrolled" introduction does not apply to the methyl group at the C-4 position, as this carbon is sp²-hybridized and achiral. The challenge lies in the regiocontrolled placement of the methyl group during the synthesis of the oxazole ring itself.

Numerous oxazole synthesis methods allow for the specific placement of substituents. For instance, in the Robinson-Gabriel synthesis, the dehydration of a 2-acylaminoketone determines the substitution pattern. To obtain a 4-methyloxazole, one would start with an aminoketone where the methyl group is adjacent to the carbonyl that becomes C-4 of the oxazole.

Similarly, other syntheses, such as those starting from β-enamino ketoesters or involving the reaction of nitriles with α-haloketones (Bredereck reaction), can be designed with specific starting materials to ensure the methyl group is installed exclusively at the C-4 position of the resulting oxazole ring. ijpsonline.comnih.gov The synthesis of 4-methyl-5-ethoxy oxazole, an intermediate for Vitamin B6, often involves the cyclization of precursors like N-ethoxalyl-α-aminopropionic acid ethyl ester, where the α-aminopropionic acid backbone provides the C-4 methyl group. google.comgoogle.com

Convergent and Divergent Synthetic Pathways Leading to this compound

The synthesis of this compound can be approached through both divergent and convergent strategies. A divergent approach would involve the initial synthesis of a core oxazole structure, which is then subsequently functionalized. A convergent approach, on the other hand, would involve the assembly of the final molecule from pre-functionalized fragments.

A plausible divergent pathway commences with the synthesis of the non-iodinated precursor, 4-methyloxazole-5-carbonitrile. One established method for the synthesis of such a core involves the reaction of α-amino ketones with a suitable source for the remaining carbon and nitrogen atoms of the ring. Subsequent iodination at the C2 position would then yield the target compound. The direct iodination of oxazoles can be achieved using various iodinating agents, often requiring metal catalysis or strong bases to facilitate the reaction at the typically less reactive C2 position.

Alternatively, a convergent strategy could involve the use of an iodinated precursor. For instance, an N-acyl-α-amino acid derivative, where the acyl group already contains the iodine atom, could be cyclized to form the desired 2-iodo-oxazole ring directly. While potentially more efficient in terms of step count, this approach may be complicated by the stability of the iodinated precursors.

The following table outlines a comparison of potential divergent and convergent synthetic steps.

| Strategy | Key Intermediates | Key Reactions | Potential Reagents |

| Divergent | 4-methyloxazole-5-carbonitrile | Oxazole formation, C-H iodination | α-amino ketone, cyanating agent, I2, Pd catalyst |

| Convergent | N-(iodoacetyl)-alanine | Cyclodehydration | Iodoacetic anhydride, alanine, dehydrating agent |

Detailed research into the synthesis of substituted oxazoles has highlighted the utility of iodine(III)-mediated reactions. For example, the reaction of ketones with nitriles in the presence of a hypervalent iodine reagent can directly lead to the formation of the oxazole ring. mdpi.comnih.gov Adapting this methodology could provide a direct route to the 4-methyl-5-carbonitrile oxazole core.

Methodological Advancements for Large-Scale Preparation and Process Efficiency

The transition from laboratory-scale synthesis to large-scale industrial production of a specialized chemical like this compound necessitates significant methodological advancements to ensure process efficiency, safety, and cost-effectiveness. Key considerations for large-scale preparation include the use of readily available and less hazardous starting materials, minimizing the number of synthetic steps, and optimizing reaction conditions to maximize yield and purity while reducing waste.

For the large-scale synthesis of the oxazole core, a one-pot reaction would be highly desirable as it would eliminate the need for isolation and purification of intermediates, thereby saving time and resources. For instance, a domino reaction that combines oxazole formation and iodination in a single step would represent a significant process improvement. thieme-connect.com

Furthermore, the choice of solvents and catalysts is critical in large-scale synthesis. The use of greener solvents and recoverable catalysts can significantly reduce the environmental impact and operational costs. For the iodination step, moving from stoichiometric reagents to catalytic systems is a key aspect of process intensification.

The table below summarizes potential methodological advancements for the large-scale preparation of this compound.

| Methodology | Description | Advantages for Large-Scale Production |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Reduced processing time, lower solvent consumption, increased overall yield. |

| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Improved heat and mass transfer, enhanced safety, potential for automation. |

| Catalytic Iodination | Utilizing a catalyst for the iodination step instead of stoichiometric reagents. | Reduced waste, lower cost, potential for catalyst recycling. |

| Solvent Optimization | Selection of environmentally benign and easily recyclable solvents. | Reduced environmental impact, improved process safety. |

Recent advancements in the synthesis of functionalized heterocycles have demonstrated the feasibility of multigram-scale preparations of related bromooxazoles, suggesting that with appropriate process development, the large-scale synthesis of this compound is achievable. researchgate.net The development of robust and scalable synthetic routes is crucial for enabling the potential applications of this and other similarly complex molecules.

Chemical Reactivity and Derivatization of 2 Iodo 4 Methyloxazole 5 Carbonitrile

Reactivity of the Aryl Iodide Moiety at C-2

The iodine atom at the C-2 position of the oxazole (B20620) ring is the primary site of reactivity for this compound. The C-I bond is susceptible to oxidative addition by low-valent transition metals, particularly palladium(0) complexes, which is the key initiation step for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-deficient nature of the oxazole ring, further accentuated by the electron-withdrawing nitrile group at C-5, influences the reactivity of the C-2 position.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and the aryl iodide functionality of 2-Iodo-4-methyloxazole-5-carbonitrile makes it an excellent substrate for these transformations. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, positioning aryl iodides as highly reactive coupling partners. wikipedia.org

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com this compound is an effective substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C-2 position. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A base is required to activate the organoboron species for the transmetalation step. organic-chemistry.org The synthesis of C2-C4' linked poly-oxazoles has been achieved using an iterative two-step strategy that includes a Suzuki-Miyaura cross-coupling reaction. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Palladium Catalyst | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 °C | 2-Phenyl-4-methyloxazole-5-carbonitrile |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 °C | 2-(4-Methoxyphenyl)-4-methyloxazole-5-carbonitrile |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 °C | 2-(Thiophen-2-yl)-4-methyloxazole-5-carbonitrile |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 80 °C | 2-Vinyl-4-methyloxazole-5-carbonitrile |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.org The C-2 iodo group of this compound readily participates in this reaction, providing a direct route to 2-alkynyl-substituted oxazoles. These products are valuable intermediates for the synthesis of more complex molecules. Copper-free Sonogashira protocols have also been developed. nih.gov The reactivity of the aryl halide in Sonogashira coupling follows the trend I > Br > Cl. wikipedia.orglibretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | THF | 2-(Phenylethynyl)-4-methyloxazole-5-carbonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | Toluene | 2-((Trimethylsilyl)ethynyl)-4-methyloxazole-5-carbonitrile |

| 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 2-(Hex-1-yn-1-yl)-4-methyloxazole-5-carbonitrile |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | TEA | Acetonitrile | 2-(3-Hydroxyprop-1-yn-1-yl)-4-methyloxazole-5-carbonitrile |

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene (olefin), creating a substituted olefin. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction is a powerful tool for the vinylation of aryl systems. mdpi.com this compound can be coupled with a variety of electron-rich and electron-poor olefins under Heck conditions. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. nih.gov The reaction generally exhibits a high degree of trans selectivity in the product. organic-chemistry.org

Table 3: Representative Conditions for Heck Reaction of this compound

| Olefin | Palladium Catalyst | Base | Solvent | Temperature | Product (Major Isomer) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 °C | (E)-2-Styryl-4-methyloxazole-5-carbonitrile |

| Methyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 80 °C | (E)-Methyl 3-(5-cyano-4-methyl-oxazol-2-yl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 °C | (E)-2-(Oct-1-en-1-yl)-4-methyloxazole-5-carbonitrile |

| Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Toluene | 110 °C | 2-(Cyclohex-1-en-1-yl)-4-methyloxazole-5-carbonitrile |

Negishi Coupling: The Negishi coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org this compound can be coupled with various organozinc reagents, such as alkylzinc, arylzinc, or vinylzinc halides, to generate the corresponding 2-substituted oxazoles. Palladium catalysts generally provide higher yields and broader functional group compatibility compared to nickel. wikipedia.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin reagent (organostannane) in the presence of a palladium catalyst. wikipedia.org It is highly versatile due to the air and moisture stability of many organostannane reagents and its tolerance of a wide array of functional groups. wikipedia.orguwindsor.ca The 2-iodo group of the target oxazole can be substituted by various organic groups (alkenyl, aryl, alkynyl) using the appropriate organotin partner. A significant drawback of this method is the toxicity of the organotin compounds. silicycle.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires an electron-poor aromatic system. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

For this compound, the potential for SNAr at the C-2 position is influenced by several factors. The oxazole ring is inherently electron-deficient. This effect is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-CN) group at the C-5 position. Electron-withdrawing groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack. nih.govwikipedia.org

However, the leaving group ability in SNAr reactions typically follows the order F > Cl > Br > I. Iodine is generally a poor leaving group in the context of the rate-determining addition step of the classical SNAr mechanism. Therefore, forcing conditions (high temperatures, very strong nucleophiles) would likely be required for a nucleophile to displace the iodide from the C-2 position of this compound via a traditional SNAr pathway. While classical SNAr on this specific substrate might be challenging, other mechanisms like concerted SNAr (cSNAr) could be possible under certain conditions, where activating groups are not as strictly required. nih.gov

Metal-Halogen Exchange and Trapping with Electrophiles

The carbon-iodine bond at the C-2 position of the oxazole ring is the most labile site for metal-halogen exchange, a powerful reaction for the formation of a new carbon-carbon or carbon-heteroatom bond. This transformation is typically achieved by treating the iodo-oxazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The exchange rate generally follows the trend I > Br > Cl, making the iodo-substituent particularly suitable for this reaction. wikipedia.org

The metal-halogen exchange results in the formation of a highly reactive 2-lithio-4-methyloxazole-5-carbonitrile intermediate. This organolithium species is a potent nucleophile and can be trapped in situ with a wide variety of electrophiles to introduce diverse substituents at the C-2 position. The versatility of this approach is highlighted by the range of electrophiles that can be employed.

For instance, quenching the lithiated intermediate with aldehydes or ketones introduces secondary or tertiary alcohol functionalities, respectively. Carboxylation can be achieved using carbon dioxide as the electrophile, yielding the corresponding carboxylic acid. Furthermore, reaction with sources of halogens can introduce other halide atoms.

While direct experimental data on this compound is not extensively available, the principles of metal-halogen exchange are well-established for a variety of halo-heterocycles. wikipedia.org The expected reactivity would allow for the generation of a diverse library of 2-substituted oxazole derivatives.

Table 1: Plausible Electrophiles for Trapping 2-Lithio-4-methyloxazole-5-carbonitrile

| Electrophile | Resulting C-2 Substituent |

|---|---|

| Aldehydes (RCHO) | Secondary Alcohol (-CH(OH)R) |

| Ketones (R₂C=O) | Tertiary Alcohol (-C(OH)R₂) |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Alkyl Halides (R-X) | Alkyl Group (-R) |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

Transformations of the Carbonitrile Group at C-5

The carbonitrile group at the C-5 position is a versatile functional group that can undergo a variety of chemical transformations, providing access to several important classes of compounds.

The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Alternatively, base-catalyzed hydrolysis can be carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This method initially produces the carboxylate salt, which upon acidic workup, yields the carboxylic acid. The resulting 4-methyl-5-carboxamide-oxazole or 4-methyl-oxazole-5-carboxylic acid can be valuable intermediates for further derivatization.

Esterification of the resulting carboxylic acid can be achieved through standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.

The carbonitrile group can be reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions employed. Partial reduction to an aldehyde can be accomplished using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds through an imine intermediate which is hydrolyzed upon workup to afford the aldehyde.

Complete reduction to a primary amine can be achieved using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere, is another common method for the reduction of nitriles to primary amines. The resulting 5-(aminomethyl)-4-methyloxazole is a useful building block for the synthesis of various biologically active molecules.

The carbonitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles through the reaction of the nitrile with an azide (B81097) source, such as sodium azide. researchgate.netnih.govnih.gov This reaction is often catalyzed by a Lewis acid or a Brønsted acid and provides a direct route to 5-(4-methyl-oxazol-5-yl)-1H-tetrazole. nih.gov

Similarly, the carbonitrile can react with nitrile oxides, generated in situ from oxime halides, to form 1,2,4-oxadiazoles. chim.itnih.govresearchgate.net This 1,3-dipolar cycloaddition is a powerful method for the construction of this important heterocyclic motif. These cycloaddition reactions significantly expand the synthetic utility of this compound by enabling the fusion of another heterocyclic ring system onto the oxazole core.

Table 2: Representative [3+2] Cycloaddition Reactions of the Carbonitrile Group

| Dipole | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Azide (N₃⁻) | -C≡N | Tetrazole |

| Nitrile Oxide (R-C≡N⁺-O⁻) | -C≡N | 1,2,4-Oxadiazole |

Reactivity and Functionalization of the Methyl Group at C-4

The methyl group at the C-4 position of the oxazole ring, while generally less reactive than the iodo and carbonitrile groups, can also be functionalized under specific conditions.

The hydrogens of the C-4 methyl group are weakly acidic and can be abstracted by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form a lithiated species. This carbanion is stabilized by the adjacent oxazole ring. The regioselectivity of lithiation on substituted oxazoles can be influenced by the nature of the substituents and the base used. williams.edu

The resulting nucleophilic species can then be trapped with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups at the C-4 position. For example, reaction with an alkyl halide would lead to a longer alkyl chain, while reaction with an aldehyde would yield a β-hydroxyalkyl-substituted oxazole. While direct lithiation of the methyl group might compete with metal-halogen exchange at the C-2 position, careful selection of the base and reaction conditions could potentially favor one over the other.

Table 3: Potential Functionalization of the C-4 Methyl Group via Lithiation

| Base | Electrophile | Resulting C-4 Substituent |

|---|---|---|

| n-Butyllithium | Alkyl Halide (R-X) | -CH₂R |

| LDA | Aldehyde (RCHO) | -CH₂CH(OH)R |

| n-Butyllithium | Silyl Halide (R₃SiX) | -CH₂SiR₃ |

Radical Functionalization Pathways

The presence of a carbon-iodine bond at the C2 position of the oxazole ring makes this compound a prime candidate for transformations involving radical intermediates. The C-I bond is relatively weak and can be homolytically cleaved under various conditions to generate an oxazol-2-yl radical. This radical species can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Modern synthetic methodologies, such as those employing photoredox catalysis or hypervalent iodine reagents, are particularly well-suited for initiating radical reactions under mild conditions. sioc.ac.cnnih.gov For instance, the use of a suitable photosensitizer and a light source could facilitate the homolysis of the C-I bond, leading to the formation of the key oxazol-2-yl radical. This intermediate could then be trapped by various radical acceptors.

Potential Radical Functionalization Reactions:

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

| Radical Alkenylation | Alkenes, Radical Initiator (e.g., AIBN), Heat or Light | 2-Alkenyl-4-methyloxazole-5-carbonitrile | The regioselectivity of the addition to the alkene would depend on the nature of the alkene substrate. |

| Radical Alkynylation | Alkynes, Radical Initiator | 2-Alkynyl-4-methyloxazole-5-carbonitrile | This would provide a pathway to extended π-systems. |

| Radical Arylation | Aromatic compounds, Photoredox Catalyst, Light | 2-Aryl-4-methyloxazole-5-carbonitrile | This could proceed via a radical-radical coupling mechanism. nih.gov |

| Radical Acylation | Aldehydes, Radical Initiator | 2-Acyl-4-methyloxazole-5-carbonitrile | The reaction would likely involve the formation of an acyl radical from the aldehyde. |

These predicted radical functionalization pathways would offer a versatile strategy for the derivatization of the this compound core, enabling the introduction of a wide array of functional groups at the C2 position.

Ring-Opening and Rearrangement Reactions of the Oxazole Core under Various Conditions

The oxazole ring, while aromatic, is susceptible to ring-opening under certain conditions, particularly when activated by electron-withdrawing groups such as the 5-carbonitrile. Nucleophilic attack, acidic conditions, or oxidative cleavage can lead to the scission of the oxazole core.

Nucleophilic attack is a common mode of ring-opening for oxazoles. pharmaguideline.com The C2 position is the most electrophilic site in the oxazole ring and is therefore the most likely point of initial attack by a nucleophile. The presence of the electron-withdrawing cyano group at C5 would further activate the ring towards nucleophilic attack. Strong nucleophiles such as organolithium reagents or Grignard reagents could potentially add to the C2 position, leading to a ring-opened intermediate. Subsequent workup could then yield a variety of acyclic products.

Acid-catalyzed hydrolysis is another potential pathway for ring-opening. Protonation of the oxazole nitrogen would activate the ring, making it more susceptible to attack by water. This would likely lead to the formation of an acyclic amide or carboxylic acid derivative.

Oxidative cleavage of the oxazole ring can be achieved using strong oxidizing agents. pharmaguideline.com Reagents such as potassium permanganate (B83412) or ozone could potentially cleave the C4-C5 bond, leading to the formation of dicarbonyl compounds.

Predicted Ring-Opening and Rearrangement Reactions:

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Nucleophilic Ring-Opening | Strong Nucleophiles (e.g., R-Li, R-MgBr) | Acyclic amides, ketones | The specific product would depend on the nature of the nucleophile and the workup conditions. |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl), Water, Heat | Acyclic amides, carboxylic acids | The reaction would likely proceed via a protonated oxazolium intermediate. |

| Oxidative Cleavage | Strong Oxidizing Agents (e.g., KMnO4, O3) | Dicarbonyl compounds | This would involve the cleavage of the C4-C5 double bond. |

Chemo- and Regioselectivity in Multi-Functional Group Transformations

The presence of multiple reactive sites in this compound (the C-I bond, the methyl group, the cyano group, and the oxazole ring itself) raises important questions of chemo- and regioselectivity in its derivatization. The outcome of a particular reaction will depend on the nature of the reagents and the reaction conditions employed. rsc.orgresearchgate.net

In reactions involving nucleophiles, the C2 position is the most likely site of attack due to its electrophilicity, which is enhanced by the adjacent nitrogen atom and the iodo leaving group. pharmaguideline.com This suggests that nucleophilic substitution of the iodo group would be a favored process over attack at other sites.

In electrophilic reactions, the oxazole ring is generally electron-deficient and therefore not highly reactive towards electrophiles. However, the methyl group at C4 could potentially direct electrophilic attack to the C5 position, although the presence of the electron-withdrawing cyano group would deactivate this position. semanticscholar.org

In radical reactions, the C-I bond is the most likely site of reaction due to its relatively low bond dissociation energy. This would allow for selective functionalization at the C2 position without affecting the other functional groups.

The interplay between the different functional groups can also be exploited to achieve selective transformations. For example, the cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, and these transformations could be carried out in the presence of the iodo group under appropriate conditions.

Summary of Predicted Chemo- and Regioselectivity:

| Reaction Type | Predicted Site of Reaction | Rationale |

| Nucleophilic Attack | C2 position | Most electrophilic carbon, good leaving group (iodide). pharmaguideline.com |

| Electrophilic Attack | Generally unreactive | Electron-deficient nature of the oxazole ring. semanticscholar.org |

| Radical Reaction | C2 position | Weak C-I bond facilitates homolytic cleavage. |

| Metal-Catalyzed Cross-Coupling | C2 position | The C-I bond is a common site for cross-coupling reactions. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Iodo 4 Methyloxazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments would be required to completely characterize 2-Iodo-4-methyloxazole-5-carbonitrile.

Comprehensive ¹H NMR Spectral Analysis, Including Chemical Shifts and Coupling Constants

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|

Note: The data in this table is predictive and based on the analysis of similar structures, as experimental data for this compound is not publicly available.

Detailed ¹³C NMR Characterization

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. It is expected to show five distinct signals, one for each carbon atom in this compound. The chemical shifts of the oxazole (B20620) ring carbons (C2, C4, and C5) would be particularly informative. The C2 carbon, being bonded to iodine, would exhibit a chemical shift influenced by the heavy atom effect. The C4 and C5 carbons would be deshielded due to their positions within the heterocyclic ring and proximity to the methyl and nitrile groups, respectively. The carbon of the nitrile group (-C≡N) would appear in the characteristic downfield region for cyano groups. Finally, the methyl carbon signal would be observed in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | Specific to iodo-substitution |

| C4 | ~150-160 |

| C5 | ~110-120 |

| -C≡N | ~115-125 |

Note: The data in this table is predictive and based on general chemical shift ranges for substituted oxazoles, as experimental data for this compound is not publicly available.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Two-dimensional (2D) NMR experiments would be instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlation between the methyl protons and the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximity between the methyl protons and other parts of the molecule, although significant NOEs are not anticipated in this rigid structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₅H₃IN₂O), HRMS would provide an exact mass measurement with high accuracy. This data would be used to confirm the elemental composition and rule out other potential molecular formulas. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one iodine atom. Fragmentation patterns observed in the mass spectrum could also offer further structural insights.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Regiochemical Assignment

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would unambiguously determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This would provide absolute confirmation of the regiochemistry of the substituents on the oxazole ring, leaving no doubt as to the connectivity of the iodo, methyl, and nitrile groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The oxazole ring would exhibit a series of characteristic bands corresponding to C=N stretching, C-O-C stretching, and ring deformation modes. The C-I stretching vibration would be expected to appear in the far-infrared region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | 2220 - 2260 |

| C=N (Oxazole ring) | 1600 - 1650 |

| C-O-C (Oxazole ring) | 1000 - 1300 |

Note: This table presents expected frequency ranges for the functional groups present and is not based on experimental data for the title compound.

Theoretical and Computational Chemistry Studies on 2 Iodo 4 Methyloxazole 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties at the electronic level. These methods are instrumental in predicting the behavior of molecules like 2-Iodo-4-methyloxazole-5-carbonitrile.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. stackexchange.comnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. acs.org These parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

The energetics of the molecule, including its total energy, heat of formation, and thermodynamic stability, can also be determined. These calculations are crucial for understanding the molecule's intrinsic stability and for comparing the relative energies of different potential isomers or conformers.

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length | C2 | I | 2.10 Å | ||

| Bond Length | C5 | C6 | 1.45 Å | ||

| Bond Length | C6 | N7 | 1.15 Å | ||

| Bond Angle | N3 | C2 | I | 128.5° | |

| Bond Angle | C4 | C5 | C6 | 122.0° |

| Dihedral Angle | O1 | C2 | N3 | C4 | 0.5° |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.decomputabio.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface. wolfram.com Different colors are used to represent regions of varying potential; typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would reveal the most reactive sites. It is anticipated that the nitrogen atom of the nitrile group and the oxygen atom of the oxazole (B20620) ring would be regions of high electron density (red or yellow), making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the areas around the iodine atom and the hydrogen atoms of the methyl group would likely show a more positive potential (blue or green).

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

In the case of this compound, FMO analysis would identify the distribution of these orbitals. The HOMO is likely to be located over the electron-rich oxazole ring, while the LUMO may be distributed over the electron-withdrawing nitrile and iodo groups. The energies of these orbitals provide insights into the molecule's electron-donating and accepting capabilities, which is crucial for predicting its behavior in various chemical reactions, such as cycloadditions. wikipedia.orgimperial.ac.uk

Illustrative FMO Properties for this compound (Hypothetical Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 5.75 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions. grnjournal.usrsc.org By modeling the potential energy surface, researchers can identify reactants, products, and all intervening species, including short-lived intermediates and high-energy transition states. acs.orgfiveable.me A transition state represents the energy maximum along a reaction coordinate, the point of no return from which a reaction must proceed to products. mit.edu

For this compound, computational methods could be used to explore various potential reactions, such as nucleophilic substitution at the C-I bond or cycloaddition reactions involving the nitrile group. Calculations would determine the activation energies associated with different pathways, thereby predicting which reaction is kinetically favored. The geometry of the transition states can be precisely calculated, offering a snapshot of the bond-breaking and bond-forming processes.

Conformational Analysis and Molecular Dynamics (MD) Simulations

While this compound is a relatively rigid molecule, its methyl group can rotate. Conformational analysis involves systematically studying the different spatial arrangements (conformers) of a molecule and their corresponding energies. For more flexible molecules, this analysis is critical for understanding their behavior.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as solvents. nih.govnih.gov An MD simulation of this compound in a solvent like water or DMSO would reveal how the molecule interacts with its environment, its solvation properties, and its dynamic stability. This information is particularly valuable in fields like drug discovery for understanding how a molecule might behave in a biological system. acs.orgresearchgate.netmdpi.com

In Silico Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic properties of molecules with a high degree of accuracy. These in silico predictions are extremely useful for interpreting experimental spectra or for identifying unknown compounds. Methods like DFT can be used to calculate:

Infrared (IR) Frequencies: By calculating the vibrational modes of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific molecular motions, such as C≡N stretching or C-H bending.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum to the experimental one.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum.

Mass Spectra: Quantum chemistry methods combined with molecular dynamics can be used to simulate fragmentation patterns in mass spectrometry, aiding in the interpretation of experimental data. nih.govresearchgate.netescholarship.org

Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| IR | C≡N Stretch | 2245 cm⁻¹ |

| ¹³C NMR | C5-CN | 115 ppm |

| ¹H NMR | -CH₃ | 2.4 ppm |

| UV-Vis | λmax | 265 nm |

Strategic Applications of 2 Iodo 4 Methyloxazole 5 Carbonitrile As a Synthetic Synthon

Construction of Architecturally Complex Polyheterocyclic Systems

No research has been published detailing the use of 2-Iodo-4-methyloxazole-5-carbonitrile in the construction of polyheterocyclic systems. While iodo-substituted heterocycles are often valuable precursors in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira couplings) to build larger, fused, or linked heterocyclic frameworks, no such examples involving this specific compound are available in the literature.

Assembly of Advanced Molecular Scaffolds for Chemical Biology Research

There is no information available on the application of this compound for assembling molecular scaffolds intended for chemical biology research. The functional group combination—an iodinated oxazole (B20620) with methyl and nitrile substituents—suggests potential for derivatization, but no studies have been reported.

Utilization in Cascade and Multicomponent Reaction Sequences

The utility of this compound in cascade or multicomponent reactions has not been described in the scientific literature. Such reactions often rely on a series of sequential transformations, and while the iodo- and cyano- groups offer potential reactive sites, their participation in such sequences has not been explored for this molecule.

Development of Novel Organometallic Reagents and Catalysts

There are no reports on the use of this compound in the development of novel organometallic reagents or catalysts. This would typically involve the transformation of the carbon-iodine bond into an organometallic species (e.g., via oxidative addition to a low-valent metal center or through metal-halogen exchange), but no such reactivity has been documented for this compound.

Emerging Research Avenues and Future Perspectives for 2 Iodo 4 Methyloxazole 5 Carbonitrile Chemistry

Sustainable and Green Chemical Approaches for Synthesis and Functionalization

The principles of green chemistry are increasingly being integrated into the synthesis and functionalization of heterocyclic compounds. researchgate.netnih.govijpsonline.comrsc.org For 2-Iodo-4-methyloxazole-5-carbonitrile, this translates to the development of protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising green approach involves the use of iodine-catalyzed reactions in water. researchgate.netresearchmap.jp Research has demonstrated the synthesis of polyarylated oxazoles through an iodine-catalyzed, water-mediated, aerobic oxidative C(sp³)-H functionalization of primary amines. This methodology avoids the need for toxic peroxides, transition metals, and organic solvents, making it an environmentally benign route. While not yet specifically applied to this compound, this approach could be adapted for its synthesis or for the introduction of further substituents.

Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation are other green techniques being explored for the synthesis of oxazole (B20620) derivatives. ijpsonline.commdpi.com These methods can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. The application of these techniques to the synthesis of this compound could lead to more efficient and sustainable production processes.

| Green Chemistry Approach | Key Advantages | Potential Application for this compound |

| Iodine-catalyzed synthesis in water | Avoids toxic metals and organic solvents, mild reaction conditions. | Sustainable synthesis of the oxazole core or further functionalization. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times, increased yields. | Efficient and energy-saving synthesis of the target compound. |

| Ultrasonic Irradiation | Enhanced reaction rates, improved mass transfer, often milder conditions. | Greener and more efficient cyclization and functionalization reactions. |

Implementation in Flow Chemistry for Continuous Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. nih.gov The implementation of flow chemistry for the production of this compound could enable on-demand synthesis and facilitate its integration into multi-step synthetic sequences.

Researchers have successfully developed automated, continuous flow synthesis of substituted oxazoles. durham.ac.uk These systems often utilize packed-bed reactors with solid-supported reagents and catalysts, which simplifies purification and allows for the continuous generation of the product. A similar setup could be designed for the synthesis of this compound, potentially involving the continuous iodination of a 4-methyloxazole-5-carbonitrile precursor.

Furthermore, photochemical reactions in flow have been shown to be highly efficient for the synthesis of oxazoles. organic-chemistry.orgacs.org This approach allows for precise control over irradiation time and intensity, minimizing side reactions and improving product yields. A continuous flow photoisomerization or a photocatalytic reaction could be envisioned for the synthesis of the target molecule.

| Flow Chemistry Aspect | Benefits | Relevance to this compound Production |

| Continuous Production | On-demand synthesis, easier scalability, improved consistency. | Enables efficient manufacturing for research or industrial applications. |

| Packed-Bed Reactors | Simplified purification, use of immobilized reagents/catalysts. | Streamlined synthesis and reduced downstream processing. |

| Photochemical Flow Reactors | Precise control of light exposure, enhanced safety, higher yields. | Potential for novel light-induced synthetic routes to the target compound. |

Exploitation of Photoredox Catalysis and Electrosynthesis for Novel Transformations

Photoredox catalysis and electrosynthesis are powerful tools for accessing novel chemical transformations under mild conditions. These methods rely on the generation of highly reactive intermediates, such as radical ions, to facilitate reactions that are often challenging to achieve through traditional thermal methods.

The electrochemical synthesis of polysubstituted oxazoles has been reported, demonstrating an efficient and oxidant-free method for constructing the oxazole ring. organic-chemistry.orgchemistryviews.org An intriguing approach involves an iodonium cation-pool electrolysis for the three-component synthesis of 1,3-oxazoles, which could be a direct and sustainable route to iodinated oxazoles. researchgate.net The application of such electrochemical methods could provide a green and efficient pathway to this compound.

Photoinduced C-H functionalization of azoles, including oxazoles, using photoredox catalysis has also been demonstrated. rsc.org This strategy allows for the direct introduction of functional groups onto the heterocyclic core without the need for pre-functionalized starting materials. This could be a powerful tool for the late-stage modification of the this compound scaffold.

| Method | Principle | Potential for this compound |

| Electrosynthesis | Use of electric current to drive chemical reactions. | Green and efficient synthesis of the iodinated oxazole ring. |

| Photoredox Catalysis | Use of light and a photocatalyst to generate reactive intermediates. | Novel C-H functionalization reactions for derivatization. |

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a rich source of inspiration for the development of novel and selective synthetic methods. Bio-inspired synthesis aims to mimic enzymatic processes to achieve high efficiency and selectivity under mild conditions. For the synthesis of this compound, the exploration of enzymatic halogenation is a particularly promising avenue.

A diverse range of halogenating enzymes, known as halogenases, have been discovered in nature. nih.govmdpi.com These enzymes are capable of selectively introducing halogen atoms into a wide variety of organic molecules. For instance, haloperoxidases utilize hydrogen peroxide to oxidize halides, which can then halogenate organic substrates. nih.gov Fe(II)/α-ketoglutarate-dependent halogenases employ a radical-based mechanism to functionalize unactivated C-H bonds. dtu.dkresearchgate.net

Harnessing these enzymatic systems, either through whole-cell biocatalysis or with isolated enzymes, could offer a highly selective and environmentally friendly method for the iodination of a 4-methyloxazole-5-carbonitrile precursor. This approach would be particularly advantageous for achieving regioselectivity in complex molecules.

| Biocatalytic Approach | Enzyme Class | Potential Application |

| Enzymatic Halogenation | Haloperoxidases | Selective iodination of the oxazole precursor. |

| Enzymatic Halogenation | Fe(II)/α-KG-dependent halogenases | Site-specific C-H iodination. |

Development of Smart Materials Precursors (focus on synthetic pathway, not material properties)

Functionalized oxazoles are emerging as valuable precursors for the synthesis of smart materials, owing to their unique electronic and photophysical properties. The synthetic pathway to this compound can be strategically designed to facilitate its use as a building block for advanced materials.

Research has shown that certain polyarylated oxazoles exhibit interesting solid-state fluorescence, suggesting their potential application in Organic Light Emitting Diodes (OLEDs). researchmap.jp The synthetic route to this compound can be tailored to incorporate functionalities that enhance these photophysical properties. For example, the iodine atom can serve as a handle for further cross-coupling reactions to introduce chromophoric or electronically active groups.

Furthermore, oxazole derivatives are being investigated as potent organic nanobuilding blocks for the development of innovative organic nanoelectronics and materials with interesting photophysical properties. nih.govresearchgate.net The synthesis of this compound provides a versatile platform for the construction of more complex architectures suitable for these applications through subsequent synthetic modifications.

| Material Application | Synthetic Strategy |

| Organic Light Emitting Diodes (OLEDs) | Introduction of chromophoric units via cross-coupling at the iodo position. |

| Organic Nanoelectronics | Elaboration of the oxazole core into larger conjugated systems. |

Q & A

Basic: What synthetic strategies and reaction conditions are critical for optimizing the yield of 2-Iodo-4-methyloxazole-5-carbonitrile?

The synthesis of iodinated oxazole derivatives often involves halogenation or cross-coupling reactions. Key considerations include:

- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions during iodination .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency .

- Catalyst use : Copper(I) iodide or palladium catalysts may facilitate regioselective iodination .

- Precursor purification : Intermediate compounds like 4-methyloxazole-5-carbonitrile must be rigorously purified via recrystallization or column chromatography to avoid impurities .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the positions of the methyl and iodine substituents. For example, the iodine atom induces distinct deshielding effects on adjacent carbons .

- HPLC : Used to assess purity (>95% is typical for research-grade material), with reversed-phase C18 columns and UV detection at 220–260 nm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 249.93 for C₅H₃IN₂O) .

Advanced: How can computational chemistry methods resolve contradictions in spectroscopic data during structural elucidation?

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and vibrational frequencies (IR) to validate experimental data. For example, discrepancies in carbon chemical shifts can arise from solvent effects, which DFT simulations account for .

- Molecular docking : Evaluates steric and electronic interactions if the compound exhibits unexpected biological activity (e.g., binding to enzymes despite bulky iodine substituents) .

Advanced: What experimental designs address low yields in the iodination of 4-methyloxazole-5-carbonitrile?

- Alternative iodinating agents : Replace traditional I₂ with N-iodosuccinimide (NIS) to improve regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and enhances yield by 15–20% .

- In-situ monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and optimize quenching .

Intermediate: How are synthetic intermediates like 4-methyloxazole-5-carbonitrile characterized before iodination?

- Melting point analysis : Pure 4-methyloxazole-5-carbonitrile melts at 165–166°C .

- FTIR spectroscopy : Confirms nitrile (C≡N stretch at ~2200 cm⁻¹) and oxazole ring vibrations (C-O-C at 1250–1300 cm⁻¹) .

- Elemental analysis : Validates C, H, and N content within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain the iodine atom’s electronic effects on this compound’s reactivity?

- Electrophilic substitution : The electron-withdrawing iodine increases the electrophilicity of the oxazole ring, facilitating nucleophilic attacks at the 2-position .

- Hammett studies : Quantify substituent effects using σ⁺ values; iodine’s σ⁺ (~0.28) correlates with enhanced reactivity in cross-coupling reactions .

Intermediate: What purification methods maximize the stability of this compound?

- Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate iodinated products from di-iodo byproducts .

- Low-temperature storage : Store at –20°C in amber vials to prevent photodegradation and iodine loss .

Advanced: How can retrosynthetic analysis guide the design of novel this compound derivatives?

- Core disconnection : Split the molecule into 4-methyloxazole-5-carbonitrile and iodine precursors. Explore Suzuki-Miyaura coupling for aryl substituents .

- Bioisosteric replacement : Replace iodine with bromine or trifluoromethyl groups to modulate bioavailability while retaining electronic properties .

Intermediate: How do solvent polarity and pH influence the stability of this compound?

- Stability assays : Monitor decomposition via HPLC in buffers (pH 3–9). The compound is most stable in neutral pH (t½ > 48 hours) but degrades rapidly under acidic conditions (t½ < 6 hours) .

- Solvent effects : Acetonitrile and DMSO stabilize the compound better than protic solvents (e.g., methanol) due to reduced nucleophilic attack .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.